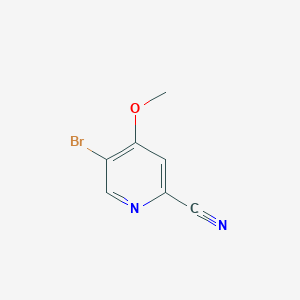

5-Bromo-4-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWUMORSLMSOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720882 | |

| Record name | 5-Bromo-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-07-0 | |

| Record name | 5-Bromo-4-methoxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256823-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methoxypicolinonitrile

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of the novel compound, 5-Bromo-4-methoxypicolinonitrile. As a compound of interest for researchers, scientists, and professionals in drug development, understanding its fundamental characteristics is paramount for its potential applications. Due to its novelty, direct experimental data for this compound is not yet widely available. Therefore, this guide establishes a robust predictive analysis of its key physicochemical properties through a comparative study of structurally analogous compounds. Furthermore, detailed, self-validating experimental protocols for its synthesis and characterization are provided to empower researchers to produce and verify the properties of this promising molecule.

Introduction and Statement of Novelty

This compound is a halogenated and methoxylated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore, and the unique substitution pattern of this compound—featuring a bromine atom, a methoxy group, and a nitrile moiety—offers multiple points for chemical modification and interaction with biological targets.

A thorough search of the existing chemical literature and databases indicates that while numerous related compounds have been synthesized and characterized, specific experimental data for this compound remains unpublished. This guide, therefore, serves as a foundational document, offering predicted properties based on established chemical principles and data from closely related analogs, alongside a clear experimental roadmap for its synthesis and empirical validation.

Predicted Physicochemical Properties of this compound

The predicted properties of the target compound are derived from a comparative analysis of three structurally related analogs:

-

Analog A: 5-Bromo-4-methylpicolinonitrile (CAS: 886364-86-9)

-

Analog B: 5-Bromo-4-methoxypyridin-2-amine (CAS: 1232431-11-6)

-

Analog C: 5-Bromo-4-methoxy-2-methylpyridine (CAS: 886372-61-8)

The primary structural difference between the target compound and Analog A is the substitution at the 4-position (methoxy vs. methyl). Analogs B and C share the 5-bromo-4-methoxy pyridine core, providing valuable insight into the influence of this substitution pattern.

Table 1: Comparison of Core Molecular Data

| Property | This compound (Predicted) | Analog A: 5-Bromo-4-methylpicolinonitrile[1] | Analog B: 5-Bromo-4-methoxypyridin-2-amine[2][3] | Analog C: 5-Bromo-4-methoxy-2-methylpyridine[4] |

| Molecular Formula | C₇H₅BrN₂O | C₇H₅BrN₂ | C₆H₇BrN₂O | C₇H₈BrNO |

| Molecular Weight | 213.03 g/mol | 197.03 g/mol | 203.04 g/mol | 202.05 g/mol |

| Physical Form | Predicted to be a solid at room temperature. | Solid[1] | Solid[5] | Data not available |

Detailed Predictive Analysis

Melting and Boiling Points

The introduction of a methoxy group in place of a methyl group is expected to increase the polarity and potentially the melting point of the compound due to stronger intermolecular dipole-dipole interactions.

-

Analog A (5-Bromo-4-methylpicolinonitrile): While a specific melting point is not consistently reported, its boiling point is listed as 293.3 ± 35.0 °C at 760 mmHg.[4]

-

Analog C (5-Bromo-4-methoxy-2-methylpyridine): A melting point of 33-37 °C is reported for a similar compound, 5-Bromo-2-methoxy-4-methylpyridine.[6]

-

Prediction for this compound: The melting point is predicted to be higher than that of Analog C due to the presence of the polar nitrile group, likely in the range of 80-120 °C. The boiling point is expected to be slightly higher than that of Analog A, likely exceeding 300 °C, owing to the increased polarity and molecular weight.

Solubility

The presence of the methoxy and nitrile groups is expected to confer moderate polarity to the molecule.

-

Prediction for this compound: It is predicted to have low solubility in nonpolar solvents like hexanes and higher solubility in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in protic solvents like methanol and ethanol is expected to be moderate. It is likely soluble in methanol.[7]

Spectroscopic Profile

The predicted NMR spectra are crucial for the structural confirmation of the synthesized compound.

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The proton at the 6-position will likely be further downfield due to the anisotropic effect of the nitrile group.

-

Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is expected, likely in the range of 3.9-4.1 ppm.

¹³C NMR:

-

Seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear significantly downfield, typically in the range of 115-120 ppm. The carbon atoms attached to the bromine, oxygen, and nitrogen atoms will also exhibit characteristic downfield shifts.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[8] Fragmentation may involve the loss of the methyl group from the methoxy moiety, followed by the loss of carbon monoxide.

The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically in the range of 2240-2220 cm⁻¹.[8] Other key absorptions will include C-H stretching of the aromatic ring and the methoxy group, as well as C-O and C-Br stretching vibrations in the fingerprint region.

Experimental Protocols for Synthesis and Characterization

This section provides a detailed, self-validating workflow for the synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible synthetic route starts from a commercially available substituted pyridine. A common method for the synthesis of 2-cyanopyridines involves the dehydration of the corresponding amide or the reaction of a halopyridine with a cyanide salt.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Diazotization and Chlorination of 2-Amino-5-bromo-4-methoxypyridine (Sandmeyer Reaction)

-

Dissolve 2-Amino-5-bromo-4-methoxypyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-chloro-4-methoxypyridine.

Step 2: Cyanation of 5-Bromo-2-chloro-4-methoxypyridine

-

Combine 5-Bromo-2-chloro-4-methoxypyridine and copper(I) cyanide in a flask with a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Validation Workflow

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques.

Caption: Analytical workflow for the structural validation and purity assessment.

Safety and Handling

While specific safety data for this compound is not available, it should be handled with the precautions appropriate for a novel chemical compound. Based on the hazard information for its analogs, the following precautions are recommended:

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a novel and potentially valuable compound for various applications in chemical research and development. This guide provides a comprehensive predictive overview of its physical and chemical properties, grounded in a comparative analysis of structurally similar molecules. The detailed synthetic and characterization protocols offer a clear and actionable path for researchers to produce and validate this compound in the laboratory. As experimental data becomes available, it will be crucial to compare it with the predictions outlined in this guide to further refine our understanding of this and other related heterocyclic compounds.

References

- 1. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.pdx.edu [web.pdx.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Bromo-4-methoxypicolinonitrile: A Key Intermediate in Modern Drug Discovery

For Immediate Release to the Scientific Community

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of 5-Bromo-4-methoxypicolinonitrile. This versatile pyridine derivative is a valuable building block in the synthesis of complex, biologically active molecules.

Core Chemical Properties and Structure

This compound, with the CAS Number 886364-86-9, is a substituted pyridinecarbonitrile. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a nitrile group on the picoline scaffold—makes it a highly useful intermediate in organic synthesis. The bromine atom is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| CAS Number | 886364-86-9 | |

| Physical Form | Solid | |

| Boiling Point | 293.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| LogP | 1.99 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from readily available precursors. While specific, detailed synthesis routes for this exact molecule are not extensively published in readily available literature, a plausible general approach can be extrapolated from common pyridine functionalization reactions. A common strategy involves the bromination of a suitable methoxypicolinonitrile precursor.

General Synthetic Workflow:

A likely synthetic pathway would involve the careful bromination of a 4-methoxypicolinonitrile intermediate. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and avoid unwanted side reactions.

Caption: Generalized synthetic workflow for this compound.

Causality in Experimental Design:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for selective bromination of activated aromatic rings as it provides a low, steady concentration of bromine, minimizing side reactions.

-

Solvent and Initiator: The choice of a non-polar solvent like carbon tetrachloride and an initiator is typical for free-radical brominations, although electrophilic aromatic substitution could also be a viable pathway depending on the substrate's electronic properties.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting material and any potential isomers or over-brominated byproducts, ensuring high purity for subsequent steps.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would be diagnostic for the 2,4,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methoxy carbon. The carbon attached to the bromine atom would exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately equal intensities for M+ and M+2).

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry.[4] this compound serves as a valuable intermediate for creating more complex molecules with potential therapeutic applications. Its utility is exemplified by its role as a building block for compounds targeting various biological pathways. For instance, similar brominated pyridine and pyrimidine structures are key components in the synthesis of kinase inhibitors for oncology and receptor antagonists.[4][5][6]

The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, heteroaryl, or other functional groups. This modularity is highly advantageous in structure-activity relationship (SAR) studies during lead optimization.

Caption: Role as an intermediate in synthesizing biologically active molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, tightly fitting safety goggles, and gloves.[7][9] Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[9]

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to maintain stability.

-

In case of exposure:

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis, particularly within the field of drug discovery. Its defined chemical properties and reactive bromine handle make it an attractive starting material for the construction of novel and complex molecular architectures for therapeutic applications. Adherence to proper safety and handling protocols is essential for its use in a research setting.

References

- 1. 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9 | Chemsrc [chemsrc.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Technical Guide to the Synthesis, Characterization, and Application of 5-Bromo-4-methoxypicolinonitrile

Executive Summary:

5-Bromo-4-methoxypicolinonitrile represents a potentially valuable, yet not widely cataloged, heterocyclic building block for drug discovery and medicinal chemistry. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling, a nitrile group as a versatile chemical handle and potential pharmacophore, and a methoxy-substituted pyridine core common in bioactive molecules—positions it as an attractive scaffold for generating novel compound libraries. This guide provides a comprehensive technical overview, establishing a theoretical and practical framework for its synthesis, purification, analytical validation, and strategic application in modern pharmaceutical research. Due to its limited commercial availability, this document emphasizes a proposed, robust synthetic pathway derived from established, well-documented chemical transformations.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the compound's physicochemical properties, such as solubility and basicity. Strategic substitution of the pyridine ring allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[1]

Halogenated pyridines, in particular, are exceptionally versatile intermediates. The presence of a bromine or chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental methods for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of complex drug candidates.[2][3] The compound of interest, this compound, combines this reactive halogen with a nitrile group—a common feature in enzyme inhibitors—and a 4-methoxy group, which can influence metabolic stability and receptor binding.

Physicochemical and Structural Profile

As this molecule is not extensively cataloged, the following properties are calculated based on its structure or inferred from closely related analogs.

Table 1: Core Physicochemical & Structural Data

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-methoxy-2-pyridinecarbonitrile | - |

| Molecular Formula | C₇H₅BrN₂O | Calculated |

| Molecular Weight | 213.03 g/mol | Calculated |

| Exact Mass | 211.9585 Da | Calculated |

| Physical Form | Predicted: Off-white to yellow solid | Analog Data[4] |

| CAS Number | Not Assigned | - |

| Predicted LogP | ~1.5 - 2.0 | Analog Data[5] |

| Storage | Store at 0-8°C, inert atmosphere, dry | Analog Data |

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be logically achieved via a two-step process: (1) bromination of a suitable 4-methoxypyridine precursor, followed by (2) cyanation of the resulting halo-pyridine.

Proposed Synthetic Pathway

References

Navigating the Uncharted: A Technical Guide to the Solubility of 5-Bromo-4-methoxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Data Gap as an Opportunity

In the landscape of pharmaceutical research and novel compound synthesis, it is not uncommon to encounter molecules with incomplete physicochemical profiles. 5-Bromo-4-methoxypicolinonitrile, a substituted picolinonitrile of interest in medicinal chemistry, represents one such case. A thorough review of publicly available data reveals a conspicuous absence of empirical solubility studies for this compound. While chemical suppliers offer the substance, they explicitly state "Solubility: No data available"[1]. This guide, therefore, pivots from a simple presentation of data to a more foundational role: to provide a comprehensive framework for researchers to expertly determine the solubility of this compound. By synthesizing first principles of chemical solubility with robust, field-proven experimental protocols, this document serves as a practical whitepaper for generating reliable and reproducible solubility data where none currently exists.

Theoretical Solubility Considerations for this compound

Before embarking on experimental determination, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility behavior.

Molecular Structure Analysis:

-

Pyridine Ring: The core is a pyridine ring, a heterocyclic aromatic amine. The nitrogen atom can act as a hydrogen bond acceptor, suggesting potential for solubility in protic solvents.

-

Nitrile Group (-CN): The nitrile group is strongly polar and can also act as a hydrogen bond acceptor, contributing to potential solubility in polar solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's lipophilicity (fat-solubility) and molecular weight. This suggests a decrease in aqueous solubility compared to its non-brominated analog.

-

Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence may slightly enhance solubility in polar solvents but its alkyl character also contributes to lipophilicity.

Predictive Assessment:

Based on these functional groups, we can hypothesize that this compound will exhibit limited solubility in aqueous media due to the hydrophobic nature of the bromo-substituted aromatic ring. However, it is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and potentially moderately soluble in certain alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane). The principles of "like dissolves like" are paramount here; the molecule's blend of polar and non-polar characteristics suggests a nuanced solubility profile that must be determined empirically.

A Framework for Experimental Solubility Determination

The absence of data necessitates a systematic approach to solubility testing. The following workflow is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.

Caption: Experimental workflow for solubility determination.

Materials and Pre-analytical Considerations

-

Compound Purity: The purity of the this compound sample is critical. Impurities can significantly alter solubility measurements. It is imperative to confirm the purity of the starting material, ideally using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent Selection: A diverse panel of solvents should be selected to cover a range of polarities and functionalities relevant to pharmaceutical development.

| Solvent Category | Examples | Rationale |

| Aqueous Buffers | pH 4.0, pH 7.4, pH 9.0 | To assess solubility in physiologically relevant conditions and determine pH-dependency. |

| Polar Protic | Methanol, Ethanol | Common solvents in synthesis and formulation; capable of hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High solubilizing power for a wide range of organic molecules. |

| Non-Polar | Dichloromethane, Chloroform | To assess solubility in lipophilic environments. |

| Other | Tetrahydrofuran (THF) | A common ether solvent with moderate polarity. |

Step-by-Step Protocol: The Shake-Flask Method (Gold Standard)

The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.

-

Preparation of Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., 1-2 mL). The amount should be sufficient to ensure a solid phase remains after equilibration, creating a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator within a temperature-controlled incubator, typically at 25°C (room temperature) and/or 37°C (physiological temperature).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation or filtration.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Causality Note: Ensure the filter material does not bind the compound; pre-conditioning the filter by passing a small amount of the solution through it before collecting the final sample is good practice.

-

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, typically HPLC with UV detection (HPLC-UV). The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| ...other solvents | ... | ... | ... |

Interpreting the Results: The generated data will form the first authoritative solubility profile for this compound. This profile is crucial for:

-

Drug Discovery: Informing the selection of appropriate solvents for biological assays and screening campaigns.

-

Process Chemistry: Guiding the choice of solvents for reaction, purification, and crystallization steps.

-

Formulation Development: Providing the foundational data needed to develop suitable delivery systems, whether for oral, intravenous, or other routes of administration.

Conclusion and Future Directions

While published solubility data for this compound is currently unavailable, this guide provides the theoretical framework and detailed experimental protocols necessary for any researcher to generate this critical information. The application of the gold-standard shake-flask method, coupled with rigorous analytical quantification, will yield a reliable and comprehensive solubility profile. This data will not only fill a gap in the chemical literature but will also empower scientists to accelerate the research and development of new chemical entities based on this promising scaffold.

References

Spectroscopic Data of 5-Bromo-4-methoxypicolinonitrile: A Technical Guide for Researchers

Introduction

5-Bromo-4-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of this data, offering a self-validating framework for researchers.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | Singlet | 1H | H-6 |

| ~7.20 | Singlet | 1H | H-3 |

| ~4.05 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 |

| ~152.0 | C-6 |

| ~145.0 | C-2 |

| ~118.0 | C-5 |

| ~116.0 | -CN |

| ~110.0 | C-3 |

| ~57.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1270 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1030 | Strong | Aryl-O Stretch (Symmetric) |

| ~880 | Strong | C-H Out-of-plane Bending |

| ~650 | Medium | C-Br Stretch |

Mass Spectrometry

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Value | Ion | Description |

| 227/229 | [M+H]⁺ | Protonated molecular ion, showing a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 212/214 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 199/201 | [M-CO]⁺ | Loss of carbon monoxide. |

| 148 | [M-Br]⁺ | Loss of a bromine radical. |

In-Depth Analysis and Interpretation

The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of this compound.

-

¹H NMR: The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The downfield shift of H-6 (~8.45 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The H-3 proton (~7.20 ppm) is expected to be more upfield. The sharp singlet at ~4.05 ppm is characteristic of the three protons of the methoxy group.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield (~165.0 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region (~57.0 ppm).

-

IR Spectroscopy: The strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.[1] The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N ring stretching bands confirms the pyridine core.[2] The strong bands in the 1300-1000 cm⁻¹ region are characteristic of the aryl ether linkage of the methoxy group.[3]

-

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance).[4][5] Fragmentation is likely to occur through the loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through the cleavage of the C-Br bond.[6][7]

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality spectroscopic data for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8][9]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[10]

2. ¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

-

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.[11][12]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[13]

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 10-20 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 200-300 °C

-

-

Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

References

- 1. youtube.com [youtube.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. eng.uc.edu [eng.uc.edu]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.bu.edu [sites.bu.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. phys.libretexts.org [phys.libretexts.org]

Introduction to substituted picolinonitriles

An In-depth Technical Guide to Substituted Picolinonitriles

Abstract

Substituted picolinonitriles, pyridine rings bearing a nitrile group at the 2-position, represent a cornerstone scaffold in modern chemistry. The unique electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing cyano group imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of the synthesis, chemical properties, and multifaceted applications of this important class of molecules. We delve into both classical and contemporary synthetic methodologies, including direct C-H cyanation, functionalization of pre-formed rings, and advanced transition-metal-catalyzed approaches. Furthermore, this document explores the pivotal role of substituted picolinonitriles as "privileged scaffolds" in drug discovery, with applications spanning oncology, infectious diseases, and inflammation. Their utility extends to the agrochemical sector as potent fungicides and herbicides, and into materials science as versatile ligands for coordination chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of substituted picolinonitriles in their respective fields.

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

The pyridine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, agrochemicals, and functional materials, earning it the designation of a "privileged scaffold."[1][2][3] When functionalized with a nitrile group at the C2 position, it forms the picolinonitrile core, a structure of immense strategic value.

The nitrile group is far more than a simple functional handle; it is a versatile and highly valued component in molecular design. Due to its small size, linearity, and high polarity, it serves as an excellent hydrogen bond acceptor and a metabolically stable ligand for binding to target proteins in drug design.[4] Moreover, the cyano group is a synthetic chameleon, readily convertible into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing extensive opportunities for structure-activity relationship (SAR) exploration.[4]

The fusion of these two components—the privileged pyridine ring and the versatile nitrile group—creates a molecular framework with broad applicability in diverse scientific domains, from life-saving medicines to advanced materials.[4][5][6]

Synthesis of Substituted Picolinonitriles: A Methodological Overview

The synthesis of substituted picolinonitriles can be broadly categorized into two main strategies: the direct introduction of a nitrile group onto a pre-existing pyridine ring, or the construction of the pyridine ring with the nitrile group already incorporated into one of the precursors.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]

- 5. WO2019173665A1 - Picolinamides as fungicides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Brominated Pyridine Derivatives

Introduction

Pyridines are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The introduction of a bromine atom onto the pyridine ring dramatically enhances its synthetic utility, providing a versatile handle for a multitude of chemical transformations. Brominated pyridines serve as key intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions.[2][3][4] This technical guide provides a comprehensive overview of the reactivity of brominated pyridine derivatives, offering insights into reaction mechanisms, experimental protocols, and the influence of bromine's position on the pyridine ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these valuable building blocks.

Synthesis of Brominated Pyridines

The direct bromination of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5] Consequently, forcing conditions are typically required, which can lead to a mixture of products.[5]

Electrophilic Bromination

Direct bromination of pyridine generally yields 3-bromopyridine and 3,5-dibromopyridine.[6][7] The reaction often proceeds through the formation of a pyridine hydrobromide perbromide intermediate in glacial acetic acid, which upon heating, rearranges to the brominated products.[6]

Key Considerations for Electrophilic Bromination:

-

Activating Groups: The presence of activating groups on the pyridine ring can facilitate bromination, but may also lead to challenges in achieving selective monobromination.[5]

-

Reaction Conditions: Temperature and the choice of brominating agent are critical. For instance, passing fluorine through a solution of bromine can generate bromine monofluoride in situ, a more potent electrophile for brominating pyridine.[5]

-

Blocking Positions: To achieve bromination at the 2- or 6-positions, the more reactive 3- and 5-positions may need to be blocked.[5]

Synthesis from Aminopyridines

A common and efficient method for synthesizing specific bromopyridine isomers is through the diazotization of aminopyridines, followed by a Sandmeyer-type reaction with a bromide source. For example, 2-bromopyridine can be synthesized from 2-aminopyridine.[5]

Regioselective Bromination of Pyridine N-Oxides

Pyridine N-oxides offer an alternative route for regioselective bromination. Activation of the N-oxide with an agent like p-toluenesulfonic anhydride in the presence of a bromide source such as tetrabutylammonium bromide can lead to high yields of C2-brominated pyridines under mild conditions. This method avoids the use of harsh brominating agents like elemental bromine or POBr₃.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized transformations involving brominated pyridines.[8][9] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11][12]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][11] Chelating phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to overcome this issue and promote efficient coupling.[11][13]

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][11][14] The choice of base can significantly impact the reaction yield and needs to be optimized for specific substrates.

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[10][11][14]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine [11]

Materials:

-

2-Bromo-4-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1, degassed)

Procedure:

-

To a dry Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[11]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[11]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.[11]

-

Monitor the reaction progress by TLC or LC-MS.[11]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography.[11]

Self-Validation: The progress of the reaction should be monitored until the starting bromopyridine is consumed. The formation of the desired product can be confirmed by comparing the analytical data (e.g., mass spectrometry) with the expected molecular weight.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling a bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aminopyridine derivatives.[1]

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often used to promote the reductive elimination step and prevent catalyst deactivation.

-

Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[8][15]

-

Volatile Amines: For reactions involving volatile amines, such as methylamine or ethylamine, the reaction is often carried out in a sealed tube to prevent the escape of the amine and ensure a sufficient concentration for the reaction to proceed.[13][16][17]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine [1]

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (palladium catalyst, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, 2-10 mol%)[15]

-

Sodium tert-butoxide (NaOt-Bu, 1.5-3.0 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and NaOt-Bu.[1]

-

Add 3-bromopyridine to the Schlenk tube.[1]

-

Seal the tube, then evacuate and backfill with an inert gas (repeat three times).[1]

-

Add anhydrous toluene via syringe, followed by the amine.[1]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine [10]

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N, 3.0 equiv)

-

Anhydrous THF

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, CuI, and Et₃N.[10]

-

Add anhydrous THF, followed by the terminal alkyne.[10]

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[10]

-

Perform an appropriate aqueous workup and purify the product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of a bromopyridine with an alkene to form a substituted alkene, catalyzed by a palladium complex.[10]

Experimental Protocol: Heck Reaction of 3-Bromopyridine [10]

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

P(o-tol)₃ (ligand, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous DMF

Procedure:

-

In a sealed tube, combine 3-bromopyridine, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.[10]

-

Add anhydrous DMF.[10]

-

Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.[10]

-

Monitor the reaction by GC-MS or LC-MS.[10]

-

After completion, cool the reaction and perform a standard workup and purification.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromine is present at these positions. The reaction proceeds through a Meisenheimer complex intermediate.

The reactivity of bromopyridines towards SNAr is highly dependent on the position of the bromine atom. Bromines at the 2- and 4-positions are significantly more reactive than a bromine at the 3-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, but not when it occurs at the 3-position.

Lithiation and Grignard Reagent Formation

Halogen-Metal Exchange (Lithiation)

Bromopyridines can undergo halogen-metal exchange with strong organolithium bases, such as n-butyllithium (n-BuLi), to form highly reactive lithiated pyridine intermediates.[5][18] These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.

Key Considerations for Lithiation:

-

Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.[19]

-

Solvent: The choice of solvent can influence the outcome of the reaction. For example, using toluene as a solvent can allow for the clean generation of 3-lithiopyridine at a higher temperature of -50 °C.[18][20]

-

Regioselectivity: In the case of dibromopyridines, selective monolithiation can often be achieved by controlling the reaction conditions. For example, 2,5-dibromopyridine can be selectively lithiated at the 2-position.[19]

Grignard Reagent Formation

The formation of Grignard reagents from bromopyridines can be challenging due to the basicity of the Grignard reagent, which can lead to side reactions with the pyridine ring. However, under carefully controlled, anhydrous conditions, pyridylmagnesium halides can be prepared and used in subsequent reactions with electrophiles.[21][22] The reaction of aliphatic Grignard reagents with bromopyridines often gives low yields of alkylpyridines, but the yield can be improved in the presence of a cobalt(II) chloride catalyst.[23][24]

Influence of Bromine Position on Reactivity

The position of the bromine atom on the pyridine ring has a profound effect on its reactivity.

| Position | Reactivity in Palladium-Catalyzed Coupling | Reactivity in SNAr | Reactivity in Lithiation |

| 2-Bromo | Generally reactive. | Highly reactive. | Readily undergoes halogen-metal exchange. |

| 3-Bromo | Generally reactive. | Less reactive than 2- and 4-bromo. | Can undergo halogen-metal exchange. |

| 4-Bromo | Generally reactive. | Highly reactive. | Can undergo halogen-metal exchange. |

Table 1: Summary of the Influence of Bromine Position on Reactivity

In di-halogenated pyridines, the relative reactivity of the different halogen atoms can be exploited for selective functionalization. For instance, in 2-bromo-4-iodopyridine, the C-I bond is weaker and more reactive towards oxidative addition in Suzuki couplings, allowing for selective reaction at the 4-position while leaving the 2-bromo group intact for subsequent transformations.[25]

Applications in Drug Discovery and Development

The versatility of brominated pyridine derivatives makes them invaluable building blocks in drug discovery and development.[2][3][4] They are used to synthesize a vast array of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.[3] The ability to introduce diverse functional groups through the reactions described in this guide allows for the fine-tuning of the pharmacological properties of drug candidates. Furthermore, the use of isotopically labeled bromopyridines, such as 3-bromopyridine-D4, is of great interest for studying metabolic pathways and improving the metabolic stability of drug candidates.[1][10]

Conclusion

Brominated pyridine derivatives are highly versatile and indispensable intermediates in modern organic synthesis. Their reactivity, which is strongly influenced by the position of the bromine atom, allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers to effectively utilize these powerful building blocks in the design and synthesis of novel molecules for applications in medicine, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chempanda.com [chempanda.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. collaborate.princeton.edu [collaborate.princeton.edu]

- 21. researchgate.net [researchgate.net]

- 22. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 23. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 24. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 25. benchchem.com [benchchem.com]

Unlocking the Potential of 5-Bromo-4-methoxypicolinonitrile: A Versatile Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1] Within this vast chemical space, 5-Bromo-4-methoxypicolinonitrile emerges as a strategically functionalized building block with immense, largely untapped potential. Its unique arrangement of a reactive bromine atom, a nitrile moiety, and an electron-donating methoxy group on a pyridine core offers a trifecta of chemical handles for diverse and sophisticated molecular engineering. This guide provides a comprehensive analysis of the core research areas where this compound can serve as a pivotal starting material, offering field-proven insights into its application in drug discovery, synthetic methodology, and materials science. We will explore the causality behind experimental choices, provide validated protocols, and outline logical pathways for innovation.

Molecular Architecture and Strategic Advantages

This compound is a substituted pyridine characterized by three key functional groups that dictate its reactivity and potential applications:

-

The Pyridine Core: A six-membered aromatic heterocycle, the pyridine scaffold is ubiquitous in bioactive compounds due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space.[1]

-

5-Bromo Substituent: The bromine atom is the molecule's primary gateway for synthetic diversification. It is an excellent leaving group and a highly reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2][3][4] This allows for the controlled introduction of a vast array of aryl, heteroaryl, alkyl, and amino functionalities. Brominated heterocycles are often preferred over their chloro-analogues for these transformations due to their higher reactivity.[2]

-

4-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring. Its presence can influence the reactivity of other positions on the ring and can impact the binding affinity of derivatives to biological targets.[5][6] In a drug development context, methoxy groups can also improve metabolic stability and tune physicochemical properties like solubility.[7]

-

2-Picolinonitrile (Cyano Group): The nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor in ligand-receptor interactions, a common feature in many enzyme inhibitors.[8][9] Synthetically, it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening up avenues for further derivatization.

This specific combination of functional groups makes this compound a highly valuable and versatile starting material.

Caption: Structure of this compound.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in drug design, and this molecule is an ideal starting point for building libraries of novel compounds for high-throughput screening and lead optimization.

Scaffold for Kinase and PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making its components prime targets for therapeutic intervention.[7] Many existing inhibitors utilize heterocyclic cores, including methoxypyridine derivatives, to achieve high potency.[7] The nitrile group of this compound can serve as a crucial hydrogen bond acceptor, mimicking interactions of the ATP hinge region in kinases. The bromine at position 5 allows for systematic exploration of the solvent-exposed region of the binding pocket through Suzuki-Miyaura coupling, enabling fine-tuning of potency and selectivity.

Caption: Workflow for developing kinase inhibitors.

Precursor for CNS-Active Agents and GPCR Ligands

Substituted aminonitriles and their derivatives have shown potential as GPCR ligands, kinase inhibitors, and ion channel modulators.[8][9] The nitrile group of our core molecule can be readily reduced to a primary amine (aminomethyl group). This transformation introduces a basic center, which is a common feature in many CNS-active drugs, and provides a new point for diversification through amide bond formation or reductive amination. The methoxy group can enhance blood-brain barrier penetration.[5]

Potential Research Area 2: Synthetic Chemistry and Methodology

The true power of this compound lies in its utility as a versatile building block for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is primed for a wide range of palladium-catalyzed cross-coupling reactions. This is the most direct and powerful strategy for derivatization.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds. This is one of the most robust and widely used reactions in pharmaceutical synthesis.[10]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines and related compounds.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers in materials or as precursors for other functional groups.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Application Area |

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²) - C(sp²) | Medicinal Chemistry, Materials |

| Buchwald-Hartwig | R₂-NH | C(sp²) - N | Medicinal Chemistry |

| Sonogashira | R-C≡CH | C(sp²) - C(sp) | Materials Science, Linker Chemistry |

| Heck Coupling | Alkene | C(sp²) - C(sp²) | Complex Molecule Synthesis |

| Stille Coupling | R-Sn(Bu)₃ | C(sp²) - C(sp²) | Natural Product Synthesis |

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable, self-validating system for coupling an arylboronic acid to the 5-position of the core molecule.

Objective: To synthesize 5-Aryl-4-methoxypicolinonitrile.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

-

Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.

-

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample is taken from the reaction, quenched, and analyzed to check for the consumption of the starting material. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Area 3: Materials Science

The electronic and photophysical properties of pyridine derivatives make them attractive for applications in organic electronics and coordination chemistry.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Bent-shaped molecules containing a pyridine core can exhibit liquid crystalline and luminescent properties.[11] By using iterative cross-coupling reactions starting with this compound, it is possible to synthesize extended π-conjugated systems. The methoxy and nitrile groups can be used to tune the electron-donating/withdrawing character of the molecule, thereby modulating the HOMO/LUMO energy levels and the resulting emission color and efficiency.[11]

Caption: Synthesis pathway for novel organic materials.

Ligand Design for Catalysis and Sensing

The pyridine nitrogen and the nitrile group are both potential coordination sites for metal ions. The ability to functionalize the 5-position allows for the creation of bidentate or tridentate ligands with tailored steric and electronic properties. These novel ligands could be explored for applications in asymmetric catalysis or as selective chemosensors for specific metal ions.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular scaffold poised for significant contributions across multiple scientific disciplines. Its strategically placed functional groups provide a robust and flexible platform for generating molecular diversity. In medicinal chemistry, it offers a direct route to novel kinase inhibitors and CNS-active agents. For synthetic chemists, it is an ideal substrate for exploring advanced cross-coupling methodologies. In materials science, it is a foundational block for creating next-generation luminescent materials and ligands. The research pathways outlined in this guide, grounded in established chemical principles and supported by authoritative literature, provide a clear roadmap for unlocking the full potential of this versatile molecule.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. sciforum.net [sciforum.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-4-methoxypicolinonitrile

Introduction

The pyridine scaffold is a fundamental cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of pyridine, such as 5-Bromo-4-methoxypicolinonitrile, are highly valued as versatile building blocks in drug discovery and development.[2][3] The specific arrangement of a bromo substituent, a methoxy group, and a nitrile on the pyridine ring offers a unique combination of electronic properties and reactive sites. The bromine atom is particularly useful for downstream functionalization via cross-coupling reactions, while the nitrile and methoxy groups modulate the molecule's polarity, solubility, and metabolic stability.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices. The described two-step synthesis is robust, beginning with the regioselective bromination of 2-amino-4-methoxypyridine, followed by a classic Sandmeyer reaction to install the nitrile group.

Synthetic Strategy Overview

The synthesis is executed in two primary stages, starting from the commercially available 2-amino-4-methoxypyridine.

-

Step 1: Electrophilic Bromination. The pyridine ring is activated by the electron-donating amino and methoxy groups, directing the electrophilic substitution. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent to install a bromine atom at the C5 position, yielding the key intermediate, 5-Bromo-4-methoxypyridin-2-amine.[4]

-

Step 2: Sandmeyer Cyanation. The 2-amino group of the intermediate is converted into a diazonium salt under cryogenic conditions. This unstable intermediate is then subjected to a copper(I) cyanide-mediated substitution, a classic Sandmeyer reaction, which replaces the diazonium group with a nitrile (cyano) group to afford the final product.[5][6] The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 5-Bromo-4-methoxypyridin-2-amine (Intermediate)

Rationale: This step utilizes N-Bromosuccinimide (NBS) as a reliable source of electrophilic bromine. The reaction is performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure solubility of the starting materials. The electron-donating effects of the amino and methoxy groups strongly activate the pyridine ring towards electrophilic attack, with the C5 position being the most sterically accessible and electronically favorable site for substitution.

Materials and Reagents:

-

2-Amino-4-methoxypyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous DMF.

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water. A precipitate should form.[4]

-

Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove residual DMF and succinimide.

-

Dry the collected solid under vacuum to yield 5-Bromo-4-methoxypyridin-2-amine. The product can be used in the next step without further purification or can be recrystallized if necessary.

Part B: Synthesis of this compound (Final Product)

Rationale: This protocol is a classic Sandmeyer reaction, which proceeds in two critical phases. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing, which can lead to phenol byproducts and reduced yields.[7] Second, the diazonium salt is added to a solution of copper(I) cyanide. The copper(I) catalyst facilitates a single-electron transfer, initiating a radical-mediated replacement of the diazonium group with a cyanide nucleophile.[5]

Materials and Reagents:

-

5-Bromo-4-methoxypyridin-2-amine (from Part A)

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to aid CuCN solubility)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Two three-neck round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Ice-salt bath

-

Separatory funnel

Procedure:

1. Preparation of the Diazonium Salt:

-

In a clean, dry three-neck flask, add 5-Bromo-4-methoxypyridin-2-amine (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid and water, pre-chilled to 0 °C. Stir until all the solid has dissolved to form the amine salt.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.[7] The formation of a diazonium salt is exothermic.

-